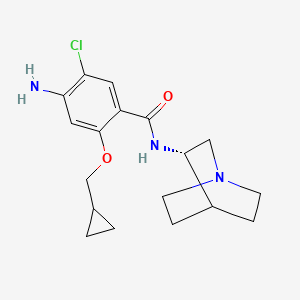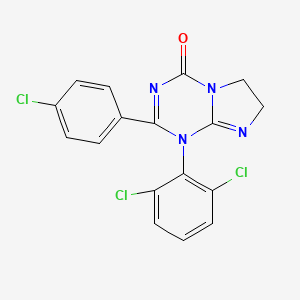
D,L-2-(2'-Hydroxy-3'-morpholinopropoxy)imidazo(4,5-b)pyridine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D,L-2-(2’-Hydroxy-3’-morpholinopropoxy)imidazo(4,5-b)pyridine oxalate is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the morpholine ring and hydroxy group in its structure suggests potential interactions with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D,L-2-(2’-Hydroxy-3’-morpholinopropoxy)imidazo(4,5-b)pyridine oxalate typically involves the cyclocondensation of 2,3-diaminopyridines with ethyl cyanoacetate at high temperatures . The reaction is monitored using UV-Vis spectroscopy, and the products are isolated in moderate to high yields (42-83%) .
Industrial Production Methods
Industrial production methods for imidazo[4,5-b]pyridine derivatives often start with commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen, followed by reduction of the nitro group to obtain 2,3-diaminopyridine . This intermediate is then subjected to cyclocondensation reactions to form the desired imidazo[4,5-b]pyridine derivatives.
Análisis De Reacciones Químicas
Types of Reactions
D,L-2-(2’-Hydroxy-3’-morpholinopropoxy)imidazo(4,5-b)pyridine oxalate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
D,L-2-(2’-Hydroxy-3’-morpholinopropoxy)imidazo(4,5-b)pyridine oxalate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of D,L-2-(2’-Hydroxy-3’-morpholinopropoxy)imidazo(4,5-b)pyridine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-c]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms in the ring.
Imidazo[1,5-a]pyridines: Another class of imidazopyridines with different biological activities.
Uniqueness
D,L-2-(2’-Hydroxy-3’-morpholinopropoxy)imidazo(4,5-b)pyridine oxalate is unique due to the presence of the morpholine ring and hydroxy group, which can enhance its interactions with biological targets and potentially improve its therapeutic efficacy .
Propiedades
Número CAS |
85930-11-6 |
|---|---|
Fórmula molecular |
C15H20N4O7 |
Peso molecular |
368.34 g/mol |
Nombre IUPAC |
1-(1H-imidazo[4,5-b]pyridin-2-yloxy)-3-morpholin-4-ylpropan-2-ol;oxalic acid |
InChI |
InChI=1S/C13H18N4O3.C2H2O4/c18-10(8-17-4-6-19-7-5-17)9-20-13-15-11-2-1-3-14-12(11)16-13;3-1(4)2(5)6/h1-3,10,18H,4-9H2,(H,14,15,16);(H,3,4)(H,5,6) |
Clave InChI |
ANNZXHHBBADGBT-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC(COC2=NC3=C(N2)C=CC=N3)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12736226.png)










![2-(2,3-diphenylpyrrolo[1,2-a]benzimidazol-4-yl)-N,N-diethylethanamine;sulfuric acid](/img/structure/B12736286.png)


